Trimethyl(nonafluorobutyl)silane

Description

The exact mass of the compound Trimethyl(nonafluorobutyl)silane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality Trimethyl(nonafluorobutyl)silane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Trimethyl(nonafluorobutyl)silane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

trimethyl(1,1,2,2,3,3,4,4,4-nonafluorobutyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9F9Si/c1-17(2,3)7(15,16)5(10,11)4(8,9)6(12,13)14/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHSOLWOJHMOEFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F9Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90895200 | |

| Record name | Trimethyl(nonafluorobutyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90895200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204316-01-8 | |

| Record name | Trimethyl(nonafluorobutyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90895200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethyl(nonafluorobutyl)silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis and characterization of Trimethyl(nonafluorobutyl)silane

An In-depth Technical Guide to the Synthesis and Characterization of Trimethyl(nonafluorobutyl)silane

Abstract

This technical guide provides a comprehensive overview of Trimethyl(nonafluorobutyl)silane (TCI Product No. T3594), a key organosilicon compound featuring a highly fluorinated alkyl chain.[1] This document details its molecular structure, physicochemical properties, and significance in materials science. We present a representative synthetic protocol for its preparation, followed by a thorough discussion of the analytical techniques essential for its characterization, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, chemists, and materials scientists engaged in the development of advanced functional materials, offering both theoretical insights and practical methodologies.

Introduction

Overview of Fluorinated Silanes

Fluorinated silanes, or fluoroalkylsilanes (FAS), are a class of organosilicon compounds that contain one or more fluorine atoms in their structure.[2][3] They synergistically combine the properties of silicon-based compounds with the unique attributes of fluorocarbons. The silicon component facilitates strong bonding to inorganic substrates (like glass, ceramics, and metals) through the formation of siloxane linkages (Si-O-Si), while the fluorinated alkyl chain imparts distinct surface properties.[3][4][5]

Key characteristics endowed by the fluoroalkyl group include:

-

Hydrophobicity and Oleophobicity: The low polarizability and surface energy of the C-F bond lead to surfaces that repel both water and oils.[4][5]

-

Chemical Resistance: The strength and stability of the C-F bond provide excellent resistance to chemical attack, UV radiation, and weathering.[2][3][4]

-

Low Coefficient of Friction: Fluorinated surfaces are exceptionally smooth and exhibit low friction.[3]

Trimethyl(nonafluorobutyl)silane: A Profile

Trimethyl(nonafluorobutyl)silane is a specific FAS with the chemical formula C₇H₉F₉Si.[6] Its structure consists of a central silicon atom bonded to three methyl groups (-CH₃) and one nonafluoro-n-butyl group (-CF₂CF₂CF₂CF₃). This structure provides a stable, non-hydrolyzable Si-C bond linking the functional fluoroalkyl chain to the trimethylsilyl head.

Table 1: Key Identifiers and Properties of Trimethyl(nonafluorobutyl)silane

| Property | Value | Reference |

| IUPAC Name | trimethyl(1,1,2,2,3,3,4,4,4-nonafluorobutyl)silane | [6] |

| CAS Number | 204316-01-8 | [6][7] |

| Molecular Formula | C₇H₉F₉Si | [6] |

| Molecular Weight | 292.22 g/mol | [6][7] |

| Appearance | Colorless to almost colorless clear liquid | [1] |

| Boiling Point | ~100 °C | |

| Refractive Index | ~1.32 | |

| Purity | >98.0% (GC) | [1] |

Applications and Scientific Significance

The unique properties of Trimethyl(nonafluorobutyl)silane make it a valuable compound in advanced materials science. Unlike hydrolyzable silanes (e.g., trimethoxysilanes), this compound is typically used as an intermediate or building block in chemical synthesis rather than for direct surface modification. Its primary role is in introducing the nonafluorobutyl group into other molecules. However, the broader class of fluoroalkylsilanes finds extensive use in:

-

Surface Modification: Creating water-repellent and anti-fouling surfaces on materials like glass, ceramics, and metals.[4][8]

-

Coatings and Sealants: Enhancing the durability, weatherability, and chemical resistance of paints and protective coatings.[2][3]

-

Electronics: Used as anti-fingerprint and moisture-repellent coatings for screens and lenses.[5][8]

-

Textiles: Imparting stain and water resistance to natural and synthetic fibers.[4]

Synthesis of Trimethyl(nonafluorobutyl)silane

Synthetic Pathways: An Overview

The formation of the robust Si-C bond in non-hydrolyzable fluoroalkylsilanes can be achieved through several established organometallic routes. While specific literature for Trimethyl(nonafluorobutyl)silane is proprietary, a highly effective and common method involves the reaction of a perfluoroalkyl halide with a suitable metal to form an organometallic intermediate, which is then quenched with an electrophilic chlorosilane. A plausible and illustrative pathway is the reaction of nonafluoro-1-iodobutane with a metal followed by reaction with trimethylchlorosilane.

Featured Synthetic Protocol: Grignard-type Reaction

This section describes a representative, field-proven protocol for synthesizing compounds analogous to Trimethyl(nonafluorobutyl)silane.

Principle of the Reaction: The synthesis proceeds in two conceptual steps. First, nonafluoro-1-iodobutane reacts with magnesium to form the perfluorobutyl Grignard reagent. This highly reactive nucleophilic species then attacks the electrophilic silicon atom of trimethylchlorosilane, displacing the chloride ion and forming the desired Si-C bond.

Table 2: Materials and Reagents for Synthesis

| Reagent | Formula | Molar Mass ( g/mol ) | Role |

| Nonafluoro-1-iodobutane | C₄F₉I | 345.96 | Fluoroalkyl Source |

| Magnesium Turnings | Mg | 24.31 | Activating Metal |

| Trimethylchlorosilane | (CH₃)₃SiCl | 108.64 | Silylating Agent |

| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | Solvent |

| Iodine | I₂ | 253.81 | Initiator |

Step-by-Step Experimental Procedure:

-

Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. The entire apparatus must be flame-dried under a vacuum and cooled under a stream of dry nitrogen to ensure anhydrous conditions.

-

Grignard Reagent Formation: Magnesium turnings (1.1 equivalents) and a small crystal of iodine are placed in the flask. A solution of nonafluoro-1-iodobutane (1.0 equivalent) in anhydrous diethyl ether is added to the dropping funnel. A small portion of the iodide solution is added to the magnesium to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing. The remaining iodide solution is then added dropwise at a rate that maintains a steady reflux.

-

Silylation: After the Grignard formation is complete (indicated by the consumption of most of the magnesium), the mixture is cooled in an ice bath. A solution of trimethylchlorosilane (1.2 equivalents) in anhydrous diethyl ether is added dropwise via the dropping funnel. A white precipitate of magnesium salts (MgClI) will form.

-

Workup and Purification: After the addition is complete, the reaction mixture is stirred at room temperature for several hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

Isolation: The solvent is removed by rotary evaporation. The crude product is then purified by fractional distillation under atmospheric pressure to yield Trimethyl(nonafluorobutyl)silane as a colorless liquid.

Reaction Mechanism:

Caption: Reaction mechanism for the synthesis of Trimethyl(nonafluorobutyl)silane.

Safety Precautions:

-

This reaction must be conducted in a well-ventilated fume hood.

-

Anhydrous solvents are essential; diethyl ether is highly flammable.

-

Trimethylchlorosilane is corrosive and moisture-sensitive.

-

Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn.

Characterization and Analytical Techniques

Confirming the identity and purity of the synthesized Trimethyl(nonafluorobutyl)silane is critical. A multi-technique approach is employed for comprehensive characterization.

Analytical Workflow

The workflow ensures that the synthesized product meets the required structural and purity specifications before its use in further applications.

Caption: Standard analytical workflow for product verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of the molecule.

-

¹H NMR: The proton NMR spectrum is expected to be very simple. It should show a single sharp peak (singlet) corresponding to the nine equivalent protons of the three methyl groups attached to the silicon atom.[9][10] The chemical shift would be expected in the region of 0.1-0.4 ppm.

-

¹⁹F NMR: Fluorine-19 NMR is essential for confirming the structure of the nonafluorobutyl chain. The spectrum will be more complex due to C-F and F-F couplings. One would expect four distinct signals corresponding to the four different CF₂/CF₃ environments:

-

-CF₃: A triplet around -81 ppm.

-

-CF₂-Si: A multiplet with a distinct chemical shift.

-

-CF₂-CF₃: A multiplet around -126 ppm.

-

-CF₂-CF₂-Si: A multiplet around -120 to -124 ppm. The integration of these peaks should be in a 3:2:2:2 ratio.[6]

-

-

¹³C NMR: The carbon spectrum will show signals for the methyl carbons (around 0 ppm) and the four distinct carbons of the fluorinated chain, identified by their characteristic J-coupling with fluorine atoms.[11]

-

²⁹Si NMR: Silicon-29 NMR can be used to confirm the silicon environment. A single resonance is expected, with its chemical shift influenced by the attached electron-withdrawing nonafluorobutyl group.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups and bonds within the molecule.

Principle of Analysis: The technique measures the absorption of infrared radiation by the molecule, which causes vibrations (stretching, bending) of the chemical bonds. Each type of bond vibrates at a characteristic frequency.[12]

Expected Characteristic Peaks:

-

C-H stretching (in -CH₃): ~2960-2850 cm⁻¹

-

Si-CH₃ deformation (umbrella): A strong, sharp peak around 1255 cm⁻¹[13]

-

C-F stretching: Very strong and broad absorptions in the region of 1300-1000 cm⁻¹, characteristic of perfluoroalkyl chains.[12][14]

-

Si-C stretching: A peak typically found in the 860-800 cm⁻¹ region.[15]

Mass Spectrometry (MS)

MS is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for this volatile compound.

Principle of Analysis: The molecule is ionized, typically by electron impact (EI), causing it to form a molecular ion (M⁺) and various fragment ions. These ions are separated based on their mass-to-charge ratio (m/z).[16]

Expected Results:

-

Molecular Ion (M⁺): A peak at m/z = 292, corresponding to the molecular weight of C₇H₉F₉Si.[17]

-

Key Fragments: A prominent peak at m/z = 277, corresponding to the loss of a methyl group ([M-CH₃]⁺), which is a very common fragmentation pathway for trimethylsilyl compounds.[18][19] Other fragments would arise from the cleavage of the perfluoroalkyl chain.

Table 3: Summary of Expected Characterization Data

| Technique | Feature | Expected Result |

| ¹H NMR | -Si(CH₃)₃ | Singlet, ~0.1-0.4 ppm |

| ¹⁹F NMR | -CF₃, -CF₂ (3 signals) | 4 signals, ratio 3:2:2:2 |

| FT-IR | C-F stretch | Strong, broad bands at 1300-1000 cm⁻¹ |

| Si-CH₃ deformation | Strong, sharp peak at ~1255 cm⁻¹ | |

| Mass Spec (EI) | Molecular Ion (M⁺) | m/z = 292 |

| Base Peak | Likely [M-CH₃]⁺ at m/z = 277 |

References

- Co-Formula Material Tech Co.,Ltd. (n.d.). Fluoro Functional Silanes.

- Silico. (n.d.). High-Performance Fluoro Silanes for Surface Protection.

- Daken Chem. (2024, October 31). Fluoro Silanes.

- Shanghai VanaBio Silicones Co., Ltd. (n.d.). Fluoro Silanes. Retrieved from Shanghai VanaBio Silicones Co., Ltd. website.

- Silfluo. (n.d.). Fluoro Silane Manufacturer Supplier, Fluorosilane Coating.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15534208, Trimethyl(nonafluorobutyl)silane.

- Sigma-Aldrich. (n.d.). Trimethyl(nonafluorobutyl)silane.

- TCI AMERICA. (n.d.). Trimethyl(nonafluorobutyl)silane.

- National Institute of Standards and Technology. (n.d.). Silane, trimethyl-. In NIST Chemistry WebBook.

- PubChemLite. (n.d.). Trimethyl(nonafluorobutyl)silane (C7H9F9Si).

- ChemicalBook. (n.d.). TRIMETHYLSILANE(993-07-7) 1H NMR spectrum.

- Supporting Information. (n.d.). General Information.

- The Royal Society of Chemistry. (n.d.). N-Heterocyclic Carbene Catalysed Trimethylsilylation of Terminal Acetylenes and Indoles with Ruppert's Reagent under Solvent Free Conditions.

- Diva-portal.org. (n.d.). Analytical Method Development of Fluorinated Silanes using Mass Spectrometry.

- Tokyo Chemical Industry Co., Ltd. (JP). (n.d.). Trimethyl(nonafluorobutyl)silane. Retrieved from Tokyo Chemical Industry Co., Ltd. (JP) website.

- IJERA. (n.d.). Theoretical and experimental spectroscopic analysis by FTIR in the effect of the silanes on the chemical modification of the surface of rice husk.

- ResearchGate. (n.d.). Assignment of the FTIR peaks for silanes.

- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). Trimethyl(nonafluorobutyl)silane. Retrieved from Tokyo Chemical Industry (India) Pvt. Ltd. website.

- ResearchGate. (n.d.). IR Spectrum of Trimethyl(phenyl)silane.

- MDPI. (2022, April 1). Infrared Spectroscopy Studies of Aluminum Oxide and Metallic Aluminum Powders, Part II: Adsorption Reactions of Organofunctional Silanes.

- Gelest, Inc. (n.d.). INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS.

- Google Patents. (n.d.). RU2550139C1 - Method for producing trimethyl(trifluoromethyl)silane.

- Fluorine Notes. (2011, October 22). Unconventional reactions of trimethyl(trifluoromethyl)silane.

- ResearchGate. (n.d.). Review: Derivatization in mass spectrometry—1. Silylation.

- MassBank. (2008, October 21). TRIMETHYL(PHENYLETHYNYL)SILANE; EI-B; MS.

Sources

- 1. Trimethyl(nonafluorobutyl)silane | 204316-01-8 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 2. dakenchem.com [dakenchem.com]

- 3. vanabio.com [vanabio.com]

- 4. silicorex.com [silicorex.com]

- 5. Fluoro Silane Manufacturer Supplier, Fluorosilane Coating | Silfluo [silfluosilicone.com]

- 6. Trimethyl(nonafluorobutyl)silane | C7H9F9Si | CID 15534208 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Trimethyl(nonafluorobutyl)silane | 204316-01-8 [sigmaaldrich.com]

- 8. Fluoro Functional Silanes, Fluoro Silane Coating & Coupling Agent Company/Supplier [cfmats.com]

- 9. TRIMETHYLSILANE(993-07-7) 1H NMR spectrum [chemicalbook.com]

- 10. rsc.org [rsc.org]

- 11. rsc.org [rsc.org]

- 12. gelest.com [gelest.com]

- 13. mdpi.com [mdpi.com]

- 14. ijera.com [ijera.com]

- 15. researchgate.net [researchgate.net]

- 16. diva-portal.org [diva-portal.org]

- 17. PubChemLite - Trimethyl(nonafluorobutyl)silane (C7H9F9Si) [pubchemlite.lcsb.uni.lu]

- 18. Silane, trimethyl- [webbook.nist.gov]

- 19. massbank.eu [massbank.eu]

An In-depth Technical Guide to Trimethyl(nonafluorobutyl)silane: Structure, Properties, and Applications

Introduction: The Role of Fluorinated Silanes in Advanced Material Science

In the realm of materials science and drug development, the precise control of surface properties is paramount. The ability to render a surface hydrophobic (water-repellent) and oleophobic (oil-repellent) can dramatically enhance the performance and longevity of a vast array of materials and devices. Within the diverse toolkit of surface modifying agents, fluorinated organosilanes stand out for their exceptional efficacy in lowering surface energy. This guide provides a comprehensive technical overview of a particularly potent member of this class: trimethyl(nonafluorobutyl)silane.

With the chemical formula C7H9F9Si, trimethyl(nonafluorobutyl)silane merges the reactivity of a silane with the unique properties of a highly fluorinated alkyl chain.[1][2] This combination allows it to form robust, low-energy surfaces on a variety of substrates. This guide will delve into the chemical structure, physicochemical properties, and the mechanistic principles behind its application, offering valuable insights for researchers and professionals seeking to leverage its capabilities.

Chemical Structure and Identification

The foundational step in understanding the functionality of trimethyl(nonafluorobutyl)silane lies in its molecular architecture. Its systematic IUPAC name is trimethyl(1,1,2,2,3,3,4,4,4-nonafluorobutyl)silane.[1] The structure features a central silicon atom bonded to three methyl (-CH3) groups and one nonafluorobutyl group (-C4F9). This perfluorinated alkyl chain is responsible for the compound's pronounced hydrophobic and oleophobic character.

Key Identifiers:

| Identifier | Value | Source |

| CAS Number | 204316-01-8 | [1] |

| Molecular Formula | C7H9F9Si | [1][2] |

| Molecular Weight | 292.22 g/mol | [1] |

| InChI | InChI=1S/C7H9F9Si/c1-17(2,3)7(15,16)5(10,11)4(8,9)6(12,13)14/h1-3H3 | [1] |

| SMILES | C(C)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F | [1] |

The spatial arrangement of these groups around the silicon atom dictates its reactivity and the ultimate properties of the modified surface. The trimethylsilyl group provides the reactive handle for covalent attachment to substrates, while the bulky and highly electronegative nonafluorobutyl chain presents a low-energy interface to the external environment.

Physicochemical Properties

The bulk properties of trimethyl(nonafluorobutyl)silane are crucial for its handling, storage, and application. It is a colorless to almost colorless clear liquid. As a member of the per- and polyfluoroalkyl substances (PFAS) family, it exhibits the chemical stability characteristic of this class of compounds.[1]

Table of Physicochemical Properties:

| Property | Value |

| Boiling Point | 100 °C |

| Flash Point | 14 °C |

| Specific Gravity (20/20) | 1.31 |

| Refractive Index | 1.32 |

Note: The properties listed above are sourced from chemical supplier technical data and should be considered as reference values.

Mechanism of Action: Surface Functionalization

The primary application of trimethyl(nonafluorobutyl)silane is the creation of hydrophobic and oleophobic surfaces. This is achieved through a chemical process known as silanization, where the silane covalently bonds to a substrate, forming a self-assembled monolayer (SAM). The effectiveness of this process is predicated on the presence of hydroxyl (-OH) groups on the substrate surface, which are common on materials like glass, ceramics, and many metal oxides.

The mechanism can be conceptualized in the following workflow:

The trimethylsilyl group of the molecule reacts with the surface hydroxyls, forming stable Si-O-Substrate covalent bonds. This process anchors the silane molecules to the surface. Once anchored, the nonafluorobutyl chains orient themselves away from the surface, creating a dense, low-energy film. The low polarizability of the C-F bonds in the nonafluorobutyl tail is the fundamental reason for the dramatic reduction in surface energy, leading to high contact angles for both water and oils.[3]

Applications in Research and Development

The ability to create robust hydrophobic and oleophobic surfaces makes trimethyl(nonafluorobutyl)silane a valuable tool in numerous research and industrial applications:

-

Self-Cleaning Surfaces: Treated surfaces exhibit the "lotus effect," where water droplets bead up and roll off, carrying contaminants with them. This is highly desirable for applications such as solar panels, architectural glass, and high-frequency antennas.[3]

-

Anti-Fouling Coatings: In biomedical and marine applications, preventing the adhesion of biological organisms is critical. The low surface energy imparted by fluorinated silanes can significantly reduce biofouling.

-

Microfluidics: The precise control of fluid flow in microfluidic devices is essential. Modifying the surface of microchannels with trimethyl(nonafluorobutyl)silane can prevent the non-specific adsorption of biomolecules and ensure smooth, predictable fluid transport.

-

Enhanced Durability of Materials: By preventing the ingress of water and other corrosive agents, coatings derived from this silane can enhance the durability and lifespan of sensitive electronic components and other materials.

Experimental Protocol: A General Guideline for Surface Modification

Objective: To render a glass or silicon-based substrate hydrophobic using a solution-phase deposition of trimethyl(nonafluorobutyl)silane.

Materials:

-

Trimethyl(nonafluorobutyl)silane

-

Anhydrous solvent (e.g., toluene, hexane, or isopropanol)

-

Substrates (e.g., glass slides, silicon wafers)

-

Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide - EXTREME CAUTION IS ADVISED ) or an oxygen plasma cleaner

-

Nitrogen gas stream

-

Oven

Methodology:

-

Substrate Cleaning and Hydroxylation:

-

Thoroughly clean the substrates to remove any organic contaminants. This can be achieved by sonication in a series of solvents (e.g., acetone, isopropanol, deionized water).

-

To ensure a high density of surface hydroxyl groups, treat the substrates with Piranha solution for 10-15 minutes or expose them to an oxygen plasma.

-

Rinse the substrates extensively with deionized water and dry them under a stream of nitrogen gas.

-

-

Silanization Solution Preparation:

-

In a fume hood, prepare a dilute solution of trimethyl(nonafluorobutyl)silane in the chosen anhydrous solvent. A typical concentration range is 1-5% (v/v). The anhydrous nature of the solvent is critical to prevent premature hydrolysis and polymerization of the silane in solution.

-

-

Surface Modification:

-

Immerse the cleaned and dried substrates in the silanization solution.

-

Allow the reaction to proceed for a set period, typically ranging from 30 minutes to several hours. The reaction time can be optimized based on the desired surface coverage and properties. The process is often carried out at room temperature.

-

-

Post-Treatment and Curing:

-

Remove the substrates from the silanization solution and rinse them thoroughly with the anhydrous solvent to remove any physisorbed silane molecules.

-

Dry the substrates under a stream of nitrogen.

-

To complete the condensation of any remaining silanol groups and to enhance the durability of the coating, cure the substrates in an oven. A typical curing temperature is 100-120 °C for 30-60 minutes.

-

-

Characterization:

-

The success of the surface modification can be verified by measuring the static water contact angle. A significant increase in the contact angle compared to the untreated substrate indicates successful hydrophobization.

-

Safety and Handling

Trimethyl(nonafluorobutyl)silane is a highly flammable liquid and vapor.[1] It should be handled in a well-ventilated area, away from heat, sparks, and open flames.[4] Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[4]

Conclusion

Trimethyl(nonafluorobutyl)silane is a potent surface modifying agent capable of imparting exceptional hydrophobic and oleophobic properties to a wide range of materials. Its utility stems from the synergistic combination of a reactive silyl head group and a low-energy perfluorinated tail. By understanding its chemical structure, properties, and the mechanism of surface functionalization, researchers and drug development professionals can effectively harness its capabilities to create advanced materials with tailored surface characteristics. As with all chemical reagents, proper safety precautions are essential for its handling and use.

References

-

Functionalization of Ceramic Metal Oxide Powders and Ceramic Membranes by Perfluoroalkylsilanes and Alkylsilanes Possessing Different Reactive Groups: Physicochemical and Tribological Properties. ACS Applied Materials & Interfaces. [Link]

-

How To Functionalize Ceramics by Perfluoroalkylsilanes for Membrane Separation Process? Properties and Application of Hydrophobized Ceramic Membranes. ResearchGate. [Link]

-

Hydrophobic Silane Surface Treatments. Gelest Technical Library. [Link]

-

Hydrophobicity of Fluoroalkylsilane- and Alkylsilane-Grafted Surfaces. Semantic Scholar. [Link]

-

(PDF) Hydrophobicity of Fluoroalkylsilane- and Alkylsilane-Grafted Surfaces. ResearchGate. [Link]

-

Fluoroalkylsilane Monolayers Formed by Chemical Vapor Surface Modification on Hydroxylated Oxide Surfaces. Langmuir. [Link]

-

Silane, trimethyl- - the NIST WebBook. National Institute of Standards and Technology. [Link]

-

Trimethyl(nonafluorobutyl)silane | C7H9F9Si | CID 15534208. PubChem. [Link]

-

Supporting information. The Royal Society of Chemistry. [Link]

-

Hydrophobic/Oleophilic Structures Based on MacroPorous Silicon: Effect of Topography and Fluoroalkyl Silane Functionalization on Wettability. Semantic Scholar. [Link]

- A kind of preparation method of trifluoromethyl (trimethyl) silane.

-

Series of 19 F NMR spectra recorded during the process of warming a... ResearchGate. [Link]

-

Trimethyl(nonafluorobutyl)silane (C7H9F9Si). PubChemLite. [Link]

-

Electronic Supplementary Material (ESI) for Chemical Communications. The Royal Society of Chemistry. [Link]

-

19F NMR chemical shifts. 1. Aliphatic fluorides. PubMed. [Link]

-

Analytical Method Development of Fluorinated Silanes using Mass Spectrometry. Diva-portal.org. [Link]

-

INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. Gelest, Inc.. [Link]

-

How trimethyl(trifluoromethyl)silane reacts with itself in the presence of naked fluoride--a one-pot synthesis of bis([2]crown-5)cesium 1,1,1,3,5,5,5-heptafluoro-2,4-bis(trifluoromethyl)pentenide. PubMed. [Link]

-

19Flourine NMR. University of Ottawa. [Link]

-

Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. AZoM. [Link]

-

Silane-based functionalization of synthetic antiferromagnetic nanoparticles for biomedical applications. PMC - NIH. [Link]

-

13 C NMR spectra of a silane A and b silane V. * denotes MeOH. NMR environments used for peak assignments are shown. ResearchGate. [Link]

-

One-Pot in Situ Formation and Reaction of Trimethyl(trichloromethyl)silane: Application to the Synthesis of 2,2,2-Trichloromethylcarbinols. Organic Chemistry Portal. [Link]

-

Theoretical and experimental spectroscopic analysis by FTIR in the effect of the silanes on the chemical modification of the surface of rice husk. IJERA. [Link]

-

19 F NMR spectra of the reaction mixture of Et 3 SiH [2.32 mol/L] and... ResearchGate. [Link]

-

Silane, 1,4-butanediylbis[trimethyl- - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

-

IR Spectrum of Trimethyl(phenyl)silane. ResearchGate. [Link]

-

Ceramic membrane's functionalization by perfluoroalkylsilanes. ResearchGate. [Link]

-

High-resolution solid-state 13C and 29Si NMR investigations of the dynamic properties of tetrakis(trimethylsilyl)silane. RSC Publishing. [Link]

-

Functional Silane-Based Nanohybrid Materials for the Development of Hydrophobic and Water-Based Stain Resistant Cotton Fabrics Coatings. MDPI. [Link]

-

What are the peaks in Trimethl(vinyl)silane NMR spectrum? ResearchGate. [Link]

-

Emerging Trends in Silane-Modified Nanomaterial–Polymer Nanocomposites for Energy Harvesting Applications. PMC - NIH. [Link]articles/PMC10386762/)

Sources

An In-Depth Technical Guide to the Surface Modification of Hydroxylated Substrates with Nonafluorobutylsilane

This guide provides a comprehensive technical overview of the reaction mechanism between reactive nonafluorobutylsilanes and hydroxylated surfaces. It is intended for researchers, materials scientists, and drug development professionals who leverage surface modification to control wettability, adhesion, and biocompatibility. This document moves beyond simple protocols to explain the underlying chemical principles, critical process parameters, and validation techniques that ensure the formation of robust, functional, and reproducible fluorinated surfaces.

Section 1: Introduction to Fluorinated Silanes and Surface Modification

Organosilanes are a cornerstone of surface chemistry, acting as molecular bridges between inorganic substrates and organic functional layers.[1] They possess a unique bifunctional structure: a silicon headgroup with hydrolyzable substituents that can form covalent bonds with inorganic surfaces, and a non-hydrolyzable organic tail that dictates the final surface properties.[2][3]

Among these, fluoroalkylsilanes (FAS) are of particular interest for their ability to create surfaces with exceptionally low free energy. The incorporation of a perfluorinated alkyl chain, such as the nonafluorobutyl group, results in surfaces that are both hydrophobic (water-repelling) and oleophobic (oil-repelling). This unique property stems from the high electronegativity and low polarizability of the carbon-fluorine bond.

The successful and durable attachment of these molecules is predicated on the chemistry of the substrate. The process, known as silanization, relies on the presence of hydroxyl (-OH) groups on the substrate surface.[4][5][6] Materials like glass, silicon wafers, alumina, titania, and many metal oxides naturally possess a surface layer of hydroxyls, making them ideal candidates for this type of modification.[2][7]

A Note on Silane Reactivity: The term "Trimethyl(nonafluorobutyl)silane" can be ambiguous. A molecule with three methyl groups directly bonded to the silicon, (C4F9-R)-Si(CH3)3, is largely unreactive towards hydroxyl groups under typical processing conditions. For covalent surface attachment, the silane must possess hydrolyzable groups. Therefore, this guide will focus on the mechanism of a reactive analogue, such as (Nonafluorobutyl)trimethoxysilane , where the methoxy groups (-OCH3) are the reactive sites for surface coupling. The principles described are directly applicable to other common reactive silanes, including those with ethoxy (-OC2H5) or chloro (-Cl) groups.

Section 2: The Core Reaction Mechanism: A Multi-Step Process

The formation of a stable fluorosilane layer is not a single-step event but a cascade of reactions that must be carefully controlled. The overall mechanism can be broken down into four principal stages: hydrolysis, physisorption, condensation, and self-condensation.[6][8]

Step 1: Hydrolysis The process begins with the activation of the silane molecule. The hydrolyzable alkoxy groups (e.g., methoxy) on the silicon atom react with water to form highly reactive silanol intermediates (Si-OH).[6][8][9] This water can be present as trace amounts in the deposition solvent or as a thin hydration layer on the substrate itself.[5][6] This step is critical, as the silanol is the species that will ultimately bond to the surface.

R-Si(OCH3)3 + 3H2O → R-Si(OH)3 + 3CH3OH

Step 2: Physisorption The newly formed silanol molecules, along with any unreacted silane, are physically adsorbed onto the substrate. This initial attachment is governed by weaker, non-covalent interactions, primarily hydrogen bonding between the silanol's -OH groups and the substrate's surface hydroxyls.[3][8]

Step 3: Condensation (Covalent Bonding) This is the key step where a durable chemical bond is formed. The silanol groups on the adsorbed molecule undergo a condensation reaction with the hydroxyl groups on the substrate. This reaction forms a strong, covalent siloxane bond (Substrate-O-Si) and releases a water molecule.[8][10] This covalent linkage is responsible for the exceptional thermal and chemical stability of the resulting layer.

Substrate-OH + HO-Si-R → Substrate-O-Si-R + H2O

Step 4: Self-Condensation (Cross-Linking) Simultaneously, adjacent silanol molecules that are bound to the surface can react with one another. This self-condensation process forms lateral siloxane bridges (Si-O-Si) between neighboring molecules.[6][11] This cross-linking creates a robust, two-dimensional network that enhances the mechanical stability and barrier properties of the coating.

The following diagram illustrates the complete reaction pathway from the initial silane to a fully cross-linked surface layer.

Part A: Substrate Preparation and Hydroxylation

-

Cleaning: Sonicate the substrate sequentially in acetone, isopropyl alcohol (IPA), and deionized (DI) water for 15 minutes each to remove organic and particulate contamination.

-

Drying: Thoroughly dry the substrate under a stream of high-purity nitrogen gas.

-

Hydroxylation: Expose the cleaned substrate to an oxygen plasma cleaner (e.g., 50W for 5 minutes) or a UV/Ozone cleaner for 15 minutes. This step is critical for removing residual organic traces and generating a high density of surface hydroxyl groups. [4]Safety Note: Piranha solution (a mixture of sulfuric acid and hydrogen peroxide) is also effective but is extremely corrosive and hazardous; use only with proper training and safety precautions.

Part B: Silanization (Liquid-Phase Deposition) 4. Solution Preparation: In a moisture-controlled environment (e.g., a glove box), prepare a 1% (v/v) solution of (nonafluorobutyl)trimethoxysilane in an anhydrous solvent like toluene. 5. Substrate Immersion: Immediately immerse the freshly hydroxylated substrate into the silane solution. Let the reaction proceed for 1 hour at room temperature under gentle agitation. 6. Rinsing: Remove the substrate from the solution and rinse it thoroughly with fresh anhydrous toluene to remove any physisorbed, unreacted silane. Follow with a rinse in IPA. 7. Drying: Dry the substrate again under a stream of nitrogen. 8. Curing: Bake the coated substrate in an oven at 110-120°C for 30-60 minutes. This thermal step drives the condensation and cross-linking reactions to completion, ensuring a robust and stable film. [5]

Section 5: Surface Characterization: Validating the Outcome

Verification of the surface modification is essential to confirm the success of the protocol. A combination of techniques should be employed to analyze the chemical composition, wettability, and morphology of the surface.

| Technique | Principle | Information Gained | Expected Outcome for Successful Coating |

| Contact Angle Goniometry | Measures the angle a liquid droplet makes with the surface, indicating surface energy. [12] | Quantitative measure of hydrophobicity and oleophobicity. | A high static water contact angle (>110°) and high hexadecane contact angle (>70°). A pristine hydroxylated surface will have a water contact angle <10°. |

| X-ray Photoelectron Spectroscopy (XPS) | Surface-sensitive technique that provides elemental composition and chemical state information. [13][14] | Confirmation of fluorine and silicon presence. High-resolution scans can identify C-F, Si-O-Si, and Si-O-Substrate bonds. [12][15] | Strong F 1s and Si 2p signals will appear. The C 1s spectrum will show a prominent peak at high binding energy (~292 eV) corresponding to -CF2- and -CF3 groups. |

| Atomic Force Microscopy (AFM) | High-resolution imaging technique that maps surface topography. [12] | Visualization of the film's morphology, uniformity, and roughness. Can detect undesirable aggregation. | A smooth, uniform surface with low root-mean-square (RMS) roughness, indicative of a well-formed monolayer. |

| Ellipsometry | Optical technique that measures the change in polarization of light upon reflection from a surface. [12] | Precise measurement of the film's thickness. | A uniform thickness consistent with a monolayer or a thin polymer layer (typically 1-2 nm). |

Section 6: Conclusion

The reaction of nonafluorobutylsilane with hydroxylated surfaces is a powerful method for creating low-energy, repellent coatings. The mechanism is a sophisticated, multi-step process involving hydrolysis, adsorption, and condensation, which must be carefully managed for optimal results. Success is not merely a matter of following a recipe but of understanding the underlying chemistry. By controlling key parameters—most notably water content, substrate preparation, and curing conditions—and by validating the outcome with appropriate surface analysis techniques, researchers can reliably produce high-quality, durable fluorinated surfaces for a wide array of advanced applications.

References

-

Schlosser, J. (2023). Functionalizing Titanium with Fluorosilane can make it Water-Repellent. LOUIS. Retrieved from [Link]

-

ResearchGate. (n.d.). When a hydroxylated surface is exposed to an organosilane in the... [Diagram]. Retrieved from [Link]

-

Wikipedia. (2023). Silanization. Retrieved from [Link]

-

HPF Minerals. (n.d.). Silanization: Surface modification. Retrieved from [Link]

-

Gelest, Inc. (2008). Hydrophobicity-Hydrophilicty and Silane Surface Modification. Retrieved from [Link]

-

ResearchGate. (n.d.). Hydrolysis-Condensation Kinetics of Different Silane Coupling Agents. Retrieved from [Link]

-

Surface Science and Technology. (n.d.). Understanding Silane Functionalization. Retrieved from [Link]

-

ResearchGate. (2009). XPS Analysis of Silane Films on the Surface of a Dental Ceramic. Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction of surface hydroxyl groups with fluoroalkyl silane vapor to form hydrophobic surface. Retrieved from [Link]

-

ResearchGate. (n.d.). Hydrolysis and condensation mechanism of organofunctional silanes and... [Diagram]. Retrieved from [Link]

- Google Patents. (2004). WO2004000851A2 - Hydrolysis of silanes and surface treatment with the hydrolysis product.

-

National Institutes of Health. (n.d.). Protonation, Hydrolysis, and Condensation of Mono- and Trifunctional Silanes at the Air/Water Interface. Retrieved from [Link]

-

PubMed Central. (2023). A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers. Retrieved from [Link]

-

MDPI. (n.d.). XPS and ARXPS for Characterizing Multilayers of Silanes on Gold Surfaces. Retrieved from [Link]

-

DiVA portal. (2003). Surface Characterisation Using ToF-SIMS, AES and XPS of Silane Films and Organic Coatings Deposited on Metal Substrates. Retrieved from [Link]

-

ResearchGate. (2011). Competition between hydrolysis and condensation reactions of trialkoxysilanes, as a function of the amount of water and the nature of the organic group. Retrieved from [Link]

-

Diva-portal.org. (2003). Surface Characterisation Using ToF-SIMS, AES and XPS of Silane Films and Organic Coatings Deposited on Metal Substrates. Retrieved from [Link]

-

Studylib. (n.d.). High resolution XPS analysis of silanes treated model. Retrieved from [Link]

-

ResearchGate. (n.d.). Kinetics of the Slica-Silane Reaction. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Kinetics of the Silica-Silane Reaction. Retrieved from [Link]

-

University of Manchester. (2012). Silanes for adhesion promotion and surface modification. Retrieved from [Link]

-

ResearchGate. (n.d.). Kinetics of silanization: Effects of silica content and contact time. Retrieved from [Link]

-

ResearchGate. (2018). Surface modification of filter medium particles with silane coupling agent KH550. Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanism of surface modification by silane coupling. Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction between trimethyl-chlorosilane and surface silanol groups of fumed silica. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Advanced investigations into the silica/silane reaction system. Retrieved from [Link]

-

ResearchGate. (n.d.). Interaction of trimethyl(trychloromethyl)silane with the silica surface. Retrieved from [Link]

Sources

- 1. research.manchester.ac.uk [research.manchester.ac.uk]

- 2. Silanization: Surface modification - HPF Minerals [hpfminerals.com]

- 3. A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. "Functionalizing Titanium with Fluorosilane can make it Water-Repellent" by Jared Schlosser [louis.uah.edu]

- 5. researchgate.net [researchgate.net]

- 6. Understanding Silane Functionalization – Surface Science and Technology | ETH Zurich [surface.mat.ethz.ch]

- 7. Silanization - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. gelest.com [gelest.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Surface Characterisation Using ToF-SIMS, AES and XPS of Silane Films and Organic Coatings Deposited on Metal Substrates [diva-portal.org]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of Trimethyl(nonafluorobutyl)silane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of Trimethyl(nonafluorobutyl)silane in organic solvents. As a compound of interest in various scientific and industrial applications, including drug development and materials science, understanding its behavior in different solvent systems is paramount. This document elucidates the molecular factors governing its solubility, presents a predicted solubility profile based on its unique chemical structure, and offers detailed, field-proven experimental protocols for precise solubility determination. By integrating theoretical principles with practical methodologies, this guide serves as an essential resource for researchers and professionals working with this and structurally related fluorinated organosilanes.

Introduction: The Molecular Architecture of Trimethyl(nonafluorobutyl)silane

Trimethyl(nonafluorobutyl)silane (CAS No. 204316-01-8) is an organosilane characterized by a central silicon atom bonded to three methyl groups and a nonafluorobutyl group.[1][2] Its molecular formula is C7H9F9Si, with a molecular weight of 292.22 g/mol .[1] The unique combination of a bulky, lipophilic trimethylsilyl (TMS) moiety and a highly fluorinated alkyl chain imparts distinct physicochemical properties that dictate its solubility. The TMS group is known to enhance solubility in common organic solvents, while the nonafluorobutyl group introduces properties such as low surface tension and chemical inertness.

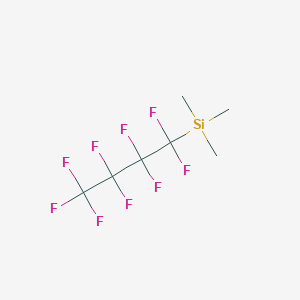

The structure of Trimethyl(nonafluorobutyl)silane is depicted below:

Caption: Molecular structure of Trimethyl(nonafluorobutyl)silane.

Theoretical Underpinnings of Solubility: A "Like Dissolves Like" Perspective

The principle of "like dissolves like" is a cornerstone of solubility prediction. This adage suggests that substances with similar intermolecular forces are more likely to be soluble in one another. For Trimethyl(nonafluorobutyl)silane, its solubility is governed by a balance of forces originating from its two distinct structural components.

The Influence of the Trimethylsilyl Group

The trimethylsilyl (TMS) group, -Si(CH3)3, is a bulky and nonpolar moiety. Its presence significantly contributes to the lipophilicity of the molecule, thereby enhancing its solubility in nonpolar organic solvents. The TMS group's ability to increase solubility in solvents like toluene, THF, and dichloromethane is a well-documented phenomenon in organic chemistry.

The Role of the Nonafluorobutyl Group

The nonafluorobutyl group, -C4F9, is a highly fluorinated alkyl chain. The high electronegativity of fluorine atoms leads to a significant reduction in the polarizability of the C-F bonds, resulting in weak intermolecular van der Waals forces. This "fluorous" character means that fluorinated compounds often exhibit miscibility with other fluorinated compounds and can have limited solubility in hydrocarbon-based solvents.

Predicted Solubility Profile of Trimethyl(nonafluorobutyl)silane

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar Aprotic | Hexane, Toluene, Diethyl Ether | High | The nonpolar nature of these solvents aligns well with the lipophilic character of the trimethylsilyl group. |

| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (DCM) | Moderate to High | The moderate polarity of these solvents can accommodate the TMS group, but the highly fluorinated chain may limit complete miscibility. |

| Polar Protic | Methanol, Ethanol, Water | Low to Very Low | The strong hydrogen bonding network in these solvents is not effectively disrupted by the nonpolar and fluorous nature of the solute. |

| Fluorinated Solvents | Perfluorohexane, Trifluorotoluene | High | The "like dissolves like" principle strongly suggests high solubility in solvents with similar fluorous characteristics. |

Experimental Determination of Solubility: A Validated Protocol

For applications requiring precise knowledge of solubility, experimental determination is essential. The following is a detailed, step-by-step protocol for the determination of the solubility of Trimethyl(nonafluorobutyl)silane in an organic solvent of interest. This method is based on the widely accepted shake-flask technique.

Materials and Equipment

-

Trimethyl(nonafluorobutyl)silane (purity >98%)

-

Solvent of interest (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps and PTFE septa

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.22 µm, PTFE)

-

Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument

-

Volumetric flasks and pipettes

Experimental Workflow

Caption: Experimental workflow for solubility determination.

Detailed Step-by-Step Methodology

-

Preparation of the Saturated Solution: To a series of vials, add a known volume (e.g., 5 mL) of the chosen organic solvent. Add an excess amount of Trimethyl(nonafluorobutyl)silane to each vial to ensure that a saturated solution is formed. The presence of undissolved liquid droplets after equilibration will confirm that an excess was used.

-

Equilibration: Tightly seal the vials and place them in a thermostatically controlled shaker set to the desired experimental temperature (e.g., 25 °C). Allow the solutions to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that equilibrium is reached.

-

Phase Separation: After the equilibration period, turn off the shaker and allow the vials to remain in the temperature-controlled environment for at least 24 hours. This allows for the complete separation of the undissolved Trimethyl(nonafluorobutyl)silane from the saturated solution.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. It is critical to avoid disturbing the undissolved layer at the bottom of the vial.

-

Filtration: Attach a 0.22 µm PTFE syringe filter to the syringe and dispense the aliquot into a pre-weighed, clean, and dry volumetric flask. This step removes any microscopic, undissolved droplets.

-

Gravimetric Analysis and Dilution: Record the mass of the collected filtrate. Dilute the filtrate to the mark of the volumetric flask with the same solvent and record the final mass.

-

Quantitative Analysis: Prepare a series of calibration standards of Trimethyl(nonafluorobutyl)silane in the solvent of interest. Analyze both the standards and the diluted sample solution using a suitable and validated analytical method, such as GC-FID.

-

Calculation of Solubility: From the calibration curve, determine the concentration of Trimethyl(nonafluorobutyl)silane in the diluted sample. Using the masses and volumes recorded, calculate the original concentration in the saturated solution. The solubility is typically expressed in g/L, mg/mL, or mol/L.

Safety and Handling

Trimethyl(nonafluorobutyl)silane is a highly flammable liquid and vapor.[1] It should be handled in a well-ventilated area, away from heat, sparks, and open flames. Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the manufacturer.

Conclusion

The solubility of Trimethyl(nonafluorobutyl)silane in organic solvents is a critical parameter for its effective application in research and development. This guide has provided a theoretical framework for understanding its solubility based on its unique molecular structure, a predicted solubility profile across various solvent classes, and a detailed, validated experimental protocol for its quantitative determination. By leveraging this information, researchers and professionals can make informed decisions regarding solvent selection and experimental design, ultimately facilitating the successful application of this versatile organosilane.

References

-

PubChem. Trimethyl(nonafluorobutyl)silane. National Center for Biotechnology Information. [Link]

-

Fiveable. TMS Definition - Organic Chemistry II Key Term. [Link]

-

The Chemistry of Silicon: Applications of Trimethylsilyl Groups in Synthesis. [Link]

-

Slideshare. solubility experimental methods.pptx. [Link]

-

ASTM International. E1148 Standard Test Method for Measurements of Aqueous Solubility. [Link]

Sources

An In-depth Technical Guide to the Thermal Stability and Degradation Profile of Trimethyl(nonafluorobutyl)silane

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethyl(nonafluorobutyl)silane is a fluorinated organosilane of increasing interest in applications demanding high thermal stability and specific surface properties. This guide provides a comprehensive analysis of its anticipated thermal stability and degradation profile. In the absence of extensive dedicated studies on this specific compound, this document synthesizes information from analogous perfluoroalkyl silanes and fundamental principles of organosilicon chemistry to project its behavior under thermal stress. Furthermore, it outlines the definitive experimental methodologies, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), required for a thorough and validated assessment of its thermal properties. This guide is intended to equip researchers and professionals with the foundational knowledge and practical frameworks to confidently evaluate and utilize Trimethyl(nonafluorobutyl)silane in their work.

Introduction to Trimethyl(nonafluorobutyl)silane

Trimethyl(nonafluorobutyl)silane, with the chemical formula C7H9F9Si, is an organosilane compound characterized by a trimethylsilyl group bonded to a nonafluorobutyl chain. This molecular architecture imparts a unique combination of properties, including hydrophobicity and high thermal resistance, making it a candidate for various applications, including as a surface modifying agent and in the synthesis of advanced materials. A thorough understanding of its thermal stability is paramount for its safe handling and for defining the operational limits in its applications.

Projected Thermal Stability

Perfluorinated self-assembled monolayers (SAMs) have been shown to possess greater resistance to thermal decomposition compared to their non-fluorinated counterparts.[1] Studies on similar perfluoroalkyl silanes have indicated thermal stability at temperatures exceeding 300-400°C.[1] For instance, perfluorodecyltriethoxysilane (PFDS) SAMs have been reported to be stable up to 350°C.[2] The robust carbon-fluorine bonds in the nonafluorobutyl group are a key contributor to this high thermal stability.[3]

It is important to note that the overall thermal stability will also be influenced by the strength of the silicon-carbon bond and the stability of the trimethylsilyl group. The pyrolysis of silanes can be a complex process involving various bond-scission and rearrangement reactions.[4]

Anticipated Degradation Profile and Mechanistic Considerations

The thermal degradation of Trimethyl(nonafluorobutyl)silane is likely to proceed through a multi-step process, initiated by the cleavage of the weakest bonds in the molecule under thermal stress.

Initial Degradation Steps: The degradation process is anticipated to initiate with the homolytic cleavage of the Si-C bond linking the trimethylsilyl group to the nonafluorobutyl chain, or the C-C bonds within the fluorinated chain. The high temperatures provide the energy necessary to overcome the bond dissociation energies.

Formation of Volatile and Non-Volatile Products: Upon initial bond scission, a cascade of reactions is expected, leading to the formation of a variety of smaller, volatile fluorinated hydrocarbons and silicon-containing species. The presence of fluorine is likely to lead to the formation of highly stable and potentially corrosive byproducts such as hydrogen fluoride (HF) if a source of hydrogen is available. The non-volatile degradation products are expected to be a mixture of silicon-based materials, such as silicon dioxide, silicon carbide, or silicon oxycarbide, depending on the atmosphere (oxidative or inert) in which the degradation occurs.

Influence of Atmosphere:

-

In an inert atmosphere (e.g., nitrogen or argon): Pyrolysis is the dominant degradation mechanism.[5] The process would likely involve radical chain reactions, leading to the formation of a complex mixture of fluorinated alkanes and alkenes, alongside silicon-containing residues.

-

In an oxidative atmosphere (e.g., air): Thermo-oxidative degradation will occur. The presence of oxygen will lead to the formation of oxidized products, including carbon dioxide, water, hydrogen fluoride, and silicon dioxide.

The following diagram illustrates a plausible, generalized degradation pathway for Trimethyl(nonafluorobutyl)silane.

Caption: Generalized degradation pathway of Trimethyl(nonafluorobutyl)silane.

Experimental Determination of Thermal Stability and Degradation Profile

To definitively determine the thermal stability and degradation profile of Trimethyl(nonafluorobutyl)silane, a combination of thermoanalytical techniques is essential.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a fundamental technique for assessing thermal stability by measuring the change in mass of a sample as a function of temperature in a controlled atmosphere.[6]

Principle: The sample is placed in a high-precision balance within a furnace. The temperature is increased at a constant rate, and the mass loss is recorded. The resulting TGA curve provides information on the onset of decomposition, the temperature ranges of different degradation steps, and the amount of residual mass.

Experimental Protocol for TGA:

-

Sample Preparation: Accurately weigh a small amount of Trimethyl(nonafluorobutyl)silane (typically 5-10 mg) into a TGA crucible (e.g., alumina or platinum).

-

Instrument Setup:

-

Place the crucible in the TGA instrument.

-

Select the desired atmosphere (e.g., high-purity nitrogen for inert conditions or air for oxidative conditions) and set the flow rate (e.g., 20-50 mL/min).

-

Program the temperature profile:

-

Initial temperature: Ambient (e.g., 25°C).

-

Heating rate: A standard rate is 10°C/min.

-

Final temperature: A temperature high enough to ensure complete decomposition (e.g., 800-1000°C).

-

-

-

Data Acquisition: Initiate the TGA run and record the mass loss as a function of temperature.

-

Data Analysis:

-

Determine the onset temperature of decomposition (Tonset), often defined as the temperature at which a 5% mass loss occurs.

-

Identify the temperatures of maximum rates of mass loss from the derivative of the TGA curve (DTG curve).

-

Quantify the percentage of mass loss at each degradation step.

-

Determine the final residual mass at the end of the experiment.

-

Caption: Workflow for Differential Scanning Calorimetry (DSC).

Evolved Gas Analysis (EGA)

To identify the degradation products, TGA can be coupled with other analytical techniques such as Mass Spectrometry (TGA-MS) or Fourier Transform Infrared Spectroscopy (TGA-FTIR). This allows for the real-time analysis of the gases evolved during the thermal decomposition of the sample.

Data Summary

The following table summarizes the anticipated and experimentally determinable thermal properties of Trimethyl(nonafluorobutyl)silane.

| Property | Anticipated Value/Information | Experimental Technique |

| Onset of Decomposition (Tonset) | Expected to be > 300°C | TGA |

| Degradation Temperature Range | Multi-step degradation profile | TGA |

| Degradation Products (Inert) | Volatile fluorocarbons, silicon-containing residue | TGA-MS, TGA-FTIR |

| Degradation Products (Oxidative) | CO2, H2O, HF, SiOx | TGA-MS, TGA-FTIR |

| Residual Mass | Dependent on atmosphere and final temperature | TGA |

| Thermal Transitions | Melting point, boiling point, decomposition exotherm | DSC |

Conclusion

While a dedicated body of literature on the thermal stability of Trimethyl(nonafluorobutyl)silane is yet to be established, a scientifically sound projection of its behavior can be made based on the known properties of analogous perfluoroalkyl silanes. It is anticipated to exhibit high thermal stability, with decomposition likely initiating at temperatures above 300°C. The degradation profile is expected to be complex and highly dependent on the surrounding atmosphere. For definitive characterization, a systematic study employing TGA, DSC, and EGA is strongly recommended. The protocols and theoretical framework provided in this guide offer a robust starting point for researchers and professionals to thoroughly evaluate the thermal properties of Trimethyl(nonafluorobutyl)silane for their specific applications.

References

-

ResearchGate. (n.d.). Thermal stability of perfluoroalkyl silane self-assembled on a polycrystalline aluminum surface | Request PDF. Retrieved January 18, 2026, from [Link]

-

ResearchGate. (n.d.). Thermal degradation of different silane type coatings. Retrieved January 18, 2026, from [Link]

- American Chemical Society. (2025). Quantifying physiochemical properties of per- and polyfluoroalkyl substances (PFAS) by thermogravimetry analysis coupled with differential scanning calorimetry (TGA-DSC). ACS Fall 2025.

- Onischuk, A. A., & Panfilov, V. N. (2001). Mechanism of thermal decomposition of silanes. Russian Chemical Reviews, 70(4), 321–332.

-

Auriga Research. (n.d.). Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. Retrieved January 18, 2026, from [Link]

-

Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved January 18, 2026, from [Link]

-

Torontech. (2025, May 19). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Retrieved January 18, 2026, from [Link]

- Journal of Materials Chemistry C. (n.d.). Thermal stability and electrical conductivity of carbon-enriched silicon oxycarbide. Royal Society of Chemistry.

-

YouTube. (2025, January 26). What Is Pyrolysis In Organic Chemistry? Retrieved January 18, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Quantifying physiochemical properties of per- and polyfluoroalkyl substances (PFAS) by thermogravimetry analysis coupled with differential scanning calorimetry (TGA-DSC) - American Chemical Society [acs.digitellinc.com]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. aurigaresearch.com [aurigaresearch.com]

An In-Depth Technical Guide to Trimethyl(nonafluorobutyl)silane (CAS number 204316-01-8) for Advanced Research Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Powerful Tool in Modern Synthesis and Purification

In the landscape of contemporary chemical synthesis and drug discovery, the demand for efficient, high-throughput purification methodologies is paramount. Trimethyl(nonafluorobutyl)silane, identified by CAS number 204316-01-8, has emerged as a key enabling reagent in the field of fluorous chemistry. This highly fluorinated organosilane serves as a versatile "fluorous tag," a molecular label that imparts unique phase-separation properties to molecules, thereby revolutionizing the purification of complex reaction mixtures. This guide provides a comprehensive technical overview of Trimethyl(nonafluorobutyl)silane, from its fundamental properties to its practical applications, offering researchers and drug development professionals the insights needed to leverage this technology in their work.

Core Compound Identification and Physicochemical Properties

Trimethyl(nonafluorobutyl)silane is a clear, colorless liquid at room temperature. Its structure consists of a trimethylsilyl group bonded to a nonafluorobutyl chain, a combination that bestows upon it the characteristic properties of both organosilanes and perfluorinated compounds.

Table 1: Key Identifiers and Physicochemical Properties of Trimethyl(nonafluorobutyl)silane

| Property | Value | Source(s) |

| CAS Number | 204316-01-8 | [1] |

| Molecular Formula | C7H9F9Si | [1] |

| Molecular Weight | 292.22 g/mol | [1] |

| IUPAC Name | trimethyl(1,1,2,2,3,3,4,4,4-nonafluorobutyl)silane | [1] |

| Synonyms | Trimethyl(perfluorobutyl)silane | |

| Appearance | Colorless to almost colorless clear liquid | |

| Boiling Point | 100 °C | |

| Density | 1.31 g/cm³ (at 20 °C) | |

| Flash Point | 14 °C |

Synthesis and Characterization

While specific, detailed synthetic procedures for Trimethyl(nonafluorobutyl)silane are not extensively published in readily available literature, its synthesis can be inferred from general methods for creating carbon-silicon bonds with perfluoroalkyl chains. A plausible synthetic route involves the reaction of a Grignard reagent derived from a nonafluorobutyl halide with trimethylchlorosilane.

A related patent for the synthesis of trifluoromethyl(trimethyl)silane suggests a process involving the reaction of metallic potassium, styrene, and hexamethyldisiloxane to form a reactive intermediate, which then reacts with trimethylchlorosilane and a fluoroform source.[2] Although not a direct synthesis of the target molecule, this illustrates a potential industrial approach to forming the crucial Si-C(F) bond.

Spectroscopic Characterization

-

¹H NMR: A sharp singlet peak is expected in the upfield region (around 0.2 ppm) corresponding to the nine equivalent protons of the trimethylsilyl (-Si(CH₃)₃) group.

-

¹³C NMR: Resonances for the methyl carbons of the trimethylsilyl group would appear upfield. The carbon atoms of the nonafluorobutyl chain will exhibit complex splitting patterns due to strong coupling with fluorine atoms.

-

¹⁹F NMR: This is the most informative technique for characterizing the perfluoroalkyl chain. Distinct signals are expected for the CF₃ group and the three different CF₂ groups, with chemical shifts and coupling constants characteristic of perfluoroalkyl chains.[3][4][5][6] The terminal CF₃ group typically appears around -81 ppm relative to CFCl₃, with the adjacent CF₂ groups appearing at progressively higher fields.

The Principle of Fluorous Chemistry: A Paradigm Shift in Separation Science

The primary utility of Trimethyl(nonafluorobutyl)silane lies in its application as a "fluorous tag" in a strategy known as fluorous chemistry.[7] This methodology leverages the unique physical property of highly fluorinated compounds to be soluble in fluorinated solvents but poorly soluble in common organic and aqueous solvents. This "fluorous-fluorous" interaction forms the basis of a powerful separation technique.[8][9]

By covalently attaching a fluorous tag, such as the nonafluorobutylsilyl group, to a molecule of interest, the resulting tagged molecule acquires "fluorous" properties. This allows for its selective separation from non-tagged (conventional organic) molecules in a reaction mixture. The separation is typically achieved through fluorous solid-phase extraction (F-SPE).[10]

Mechanism of Fluorous Solid-Phase Extraction (F-SPE)

F-SPE utilizes a stationary phase, typically silica gel, that has been functionalized with a perfluoroalkyl silane (e.g., -SiMe₂(CH₂)₂C₈F₁₇). This creates a "fluorous" solid phase that exhibits strong affinity for other fluorous molecules.

Caption: A simplified workflow of Fluorous Solid-Phase Extraction.

Applications in Research and Drug Development

The ability to streamline purification makes Trimethyl(nonafluorobutyl)silane and other fluorous tags invaluable in various stages of research and development, particularly in high-throughput and parallel synthesis.

The Mitsunobu Reaction: A Case Study in Simplified Purification

The Mitsunobu reaction is a widely used method for the conversion of primary and secondary alcohols to a variety of other functional groups.[11][12] However, a significant drawback is the difficulty in removing the triphenylphosphine oxide and dialkyl hydrazodicarboxylate byproducts, often requiring tedious chromatography.

By employing a fluorous-tagged phosphine reagent, the byproducts of the reaction become fluorous-tagged. After the reaction is complete, the entire mixture is passed through an F-SPE cartridge. The non-fluorous desired product is easily eluted with a fluorophobic solvent, while the fluorous byproducts are retained and can be washed off later with a fluorophilic solvent.[13][14]

Experimental Protocol: Representative Fluorous Mitsunobu Reaction and F-SPE Purification

This protocol is a representative example based on established procedures for fluorous synthesis.

Materials:

-

Primary or secondary alcohol (1.0 mmol)

-

Carboxylic acid (or other suitable nucleophile) (1.2 mmol)

-

Fluorous-tagged triphenylphosphine (e.g., (4-(perfluorohexyl)phenyl)diphenylphosphine) (1.5 mmol)

-

Diisopropyl azodicarboxylate (DIAD) (1.5 mmol)

-

Anhydrous Tetrahydrofuran (THF) (10 mL)

-

Fluorous Solid-Phase Extraction (F-SPE) cartridge

-

Fluorophobic solvent: 80:20 Methanol/Water

-

Fluorophilic solvent: Methanol or Tetrahydrofuran

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve the alcohol (1.0 mmol), carboxylic acid (1.2 mmol), and fluorous-tagged triphenylphosphine (1.5 mmol) in anhydrous THF (10 mL).

-

Reaction Initiation: Cool the solution to 0 °C in an ice bath. Slowly add DIAD (1.5 mmol) dropwise over 5-10 minutes.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup - F-SPE: a. Pre-condition the F-SPE cartridge: Pass 10 mL of the fluorophilic solvent (e.g., THF) through the cartridge, followed by 10 mL of the fluorophobic solvent (80:20 MeOH/H₂O). b. Load the sample: Concentrate the reaction mixture under reduced pressure to remove the THF. Re-dissolve the residue in a minimal amount of a suitable loading solvent (e.g., DMF or THF) and load it onto the pre-conditioned F-SPE cartridge.[15] c. Elute the product (Fluorophobic Wash): Elute the cartridge with the fluorophobic solvent (80:20 MeOH/H₂O). Collect the fractions containing the desired non-fluorous product. d. Elute the byproducts (Fluorophilic Wash): Elute the cartridge with the fluorophilic solvent (e.g., THF) to remove the retained fluorous byproducts. This fraction is typically discarded, although the fluorous phosphine oxide can be recovered and reduced back to the phosphine.

-

Product Isolation: Combine the fractions from the fluorophobic wash containing the product and remove the solvent under reduced pressure. The resulting product is often of high purity, eliminating the need for further chromatographic purification.

Caption: Workflow for a Mitsunobu reaction utilizing a fluorous phosphine.

Applications in Peptide and Oligosaccharide Synthesis

The principles of fluorous tagging are also highly applicable to the solution-phase synthesis of biopolymers like peptides and oligosaccharides.[16] By attaching a fluorous tag to the growing chain, purification after each coupling step can be simplified to an F-SPE procedure, removing excess reagents and unreacted starting materials.[8] This approach combines the benefits of solution-phase kinetics with the purification efficiency of solid-phase synthesis.

Natural Product Synthesis and Drug Discovery

In the synthesis of complex natural products and in the generation of compound libraries for drug discovery, fluorous tagging can significantly accelerate the purification of intermediates and final products.[17] This is particularly advantageous in parallel synthesis workflows where numerous compounds are generated simultaneously.[18]

Biological Activity and Toxicological Profile

As a per- and polyfluoroalkyl substance (PFAS), Trimethyl(nonafluorobutyl)silane falls into a class of compounds that are under scrutiny for their environmental persistence and potential health effects. However, the toxicity of PFAS can vary significantly with chain length and functional group.

Short-chain PFAS, such as those with a C4 backbone like the nonafluorobutyl group, are generally considered to have lower bioaccumulation potential and toxicity compared to their long-chain counterparts (e.g., PFOA and PFOS).[19][20][21] Studies on various short-chain PFAS have shown that their acute toxicity to aquatic organisms is generally low.[22]

Safety and Handling

Trimethyl(nonafluorobutyl)silane is a highly flammable liquid and vapor.[1] It should be handled in a well-ventilated area, away from heat, sparks, and open flames. Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion and Future Outlook

Trimethyl(nonafluorobutyl)silane is a powerful and versatile tool in the modern chemist's arsenal. Its application as a fluorous tag offers a robust and efficient method for the purification of a wide range of organic molecules, from small molecules to complex biopolymers. The simplification of purification workflows, particularly in the context of multi-step synthesis and high-throughput screening, can significantly accelerate research and development in drug discovery and materials science. As the principles of green chemistry continue to gain importance, the ability of fluorous technologies to reduce solvent usage in purification and enable catalyst recycling will likely drive further innovation and adoption of reagents like Trimethyl(nonafluorobutyl)silane. Future research may focus on developing new fluorous tags with enhanced properties and expanding the scope of their application in novel synthetic transformations and bioconjugation strategies.

References

-

Zhang, W. (2004). Fluorous tagging strategy for solution-phase synthesis of small molecules, peptides and oligosaccharides. Current Opinion in Drug Discovery & Development, 7(6), 784-97. [Link][8]

-

Zhang, W. (2004). Fluorous tagging strategy for solution-phase synthesis of small molecules, peptides and oligosaccharides. PubMed. [Link][16]

-

Barmentlo, S. H., et al. (2015). Acute and chronic toxicity of short chained perfluoroalkyl substances to Daphnia magna. Environmental Pollution, 198, 47-53. [Link][19]

-

Glen Research. (n.d.). Fluorous Affinity Purification of Oligonucleotides. Glen Report 18.16. [Link]

-

Saldivar, E., et al. (2022). Comparative cytotoxicity of seven per- and polyfluoroalkyl substances (PFAS) in six human cell lines. Toxicology in Vitro, 84, 105442. [Link][23]

-

Good, M. K., et al. (2024). In vitro cytotoxicity of six per- and polyfluoroalkyl substances (PFAS) in human immune cell lines. Toxicology in Vitro, 100, 105910. [Link][24]

-

Giraudo, M., et al. (2025). Toxicity assessment of exposure to four short- and ultra-short PFAS using Daphnia magna and Hydra vulgaris as models. Journal of Toxicology and Environmental Health, Part A. [Link][20]

-